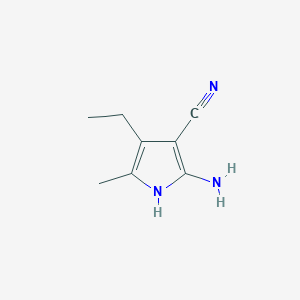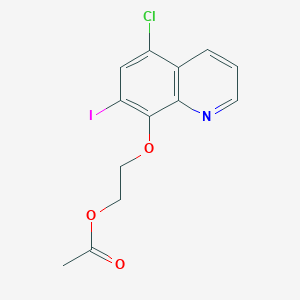
2-((5-Chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-Chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate is a chemical compound that belongs to the class of quinoline derivatives It is characterized by the presence of chlorine and iodine atoms on the quinoline ring, which is further connected to an ethyl acetate group through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-7-iodoquinoline.
Ether Formation: The quinoline derivative undergoes a nucleophilic substitution reaction with ethylene glycol to form 2-((5-chloro-7-iodoquinolin-8-yl)oxy)ethanol.
Esterification: The final step involves the esterification of the hydroxyl group with acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((5-Chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in dehalogenated quinoline derivatives.
Substitution: The chlorine and iodine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dehalogenated quinoline derivatives.
Substitution: Quinoline derivatives with substituted nucleophiles.
Scientific Research Applications
2-((5-Chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of halogen atoms.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and antiviral agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((5-Chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity to these targets, leading to the inhibition of enzymatic activity or receptor signaling pathways. This can result in antimicrobial, anticancer, or antiviral effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-Chloro-7-iodoquinolin-8-yl)oxy)acetic acid
- 2-((5-Chloro-7-iodoquinolin-8-yl)oxy)acetohydrazide
- 2-((5-Chloro-7-iodoquinolin-8-yl)oxy)propanoic acid hydrochloride
Uniqueness
2-((5-Chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate is unique due to the presence of the ethyl acetate group, which can influence its solubility, reactivity, and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potential, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H11ClINO3 |
|---|---|
Molecular Weight |
391.59 g/mol |
IUPAC Name |
2-(5-chloro-7-iodoquinolin-8-yl)oxyethyl acetate |
InChI |
InChI=1S/C13H11ClINO3/c1-8(17)18-5-6-19-13-11(15)7-10(14)9-3-2-4-16-12(9)13/h2-4,7H,5-6H2,1H3 |
InChI Key |
OGONFLVWQRSMNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCOC1=C(C=C(C2=C1N=CC=C2)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


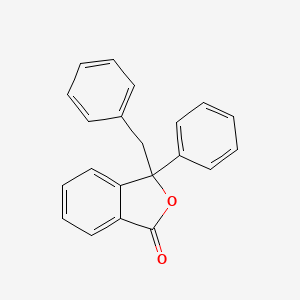
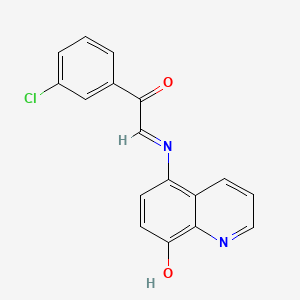
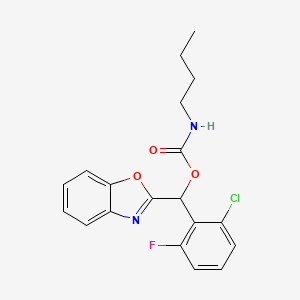
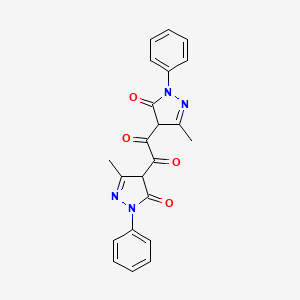
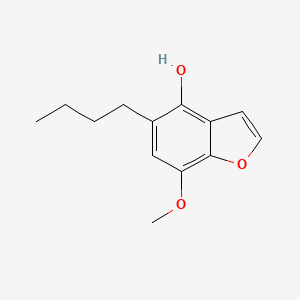

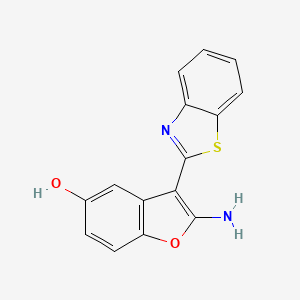
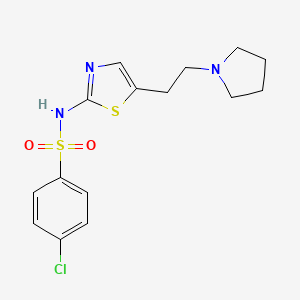
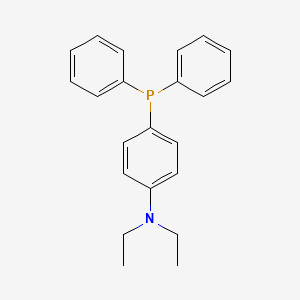
![N-(2-Aminoethyl)-N-[2-(2-fluorophenyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12878572.png)
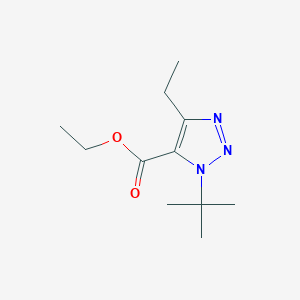
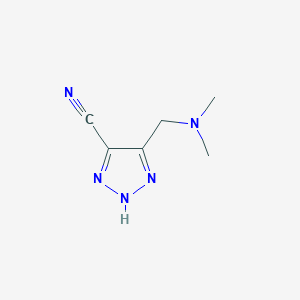
![3-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12878601.png)
